Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate is a heterocyclic compound featuring:
- A piperidine core substituted with a tert-butyl carbamate group at the 1-position.
- An azetidine ring (4-membered nitrogen-containing heterocycle) at the 4-position of the piperidine, functionalized with a 2,5-dioxopyrrolidin-1-ylmethyl moiety.
- A keto-ethyl linker bridging the piperidine and azetidine rings.
Properties
IUPAC Name |
tert-butyl 4-[2-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(27)21-8-6-14(7-9-21)10-18(26)22-11-15(12-22)13-23-16(24)4-5-17(23)25/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJPTKSDLPAAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the coupling of the 2,5-dioxopyrrolidin-1-yl group to the azetidine ring using a suitable coupling reagent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders
- The compound has been studied for its potential use in treating conditions such as anxiety and depression due to its action on neurotransmitter systems. Research indicates that compounds with similar structures can modulate serotonin and dopamine pathways, which are crucial in mood regulation.
-
Antidepressant Activity
- Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. This is attributed to their ability to enhance neuroplasticity and promote synaptic health.
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Cognitive Enhancers
- The presence of the pyrrolidinone moiety suggests potential cognitive-enhancing properties. Compounds that interact with cholinergic systems have been shown to improve memory and learning processes.
Synthesis and Derivatives
The synthesis of tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate involves multi-step organic reactions, typically starting from commercially available piperidine derivatives. Variations in the synthesis can lead to a library of compounds with differing pharmacological profiles, allowing for structure-activity relationship studies.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its combination of piperidine , azetidine , and dioxopyrrolidinyl groups. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
Computational Similarity and Clustering
Using Tanimoto and Dice similarity metrics (based on Morgan fingerprints), the target compound’s structural motifs were compared to known bioactive molecules :
Table 2: Hypothetical Similarity Metrics*
*Metrics inferred from and methodologies.
- Low coefficients (e.g., <0.5) indicate significant structural divergence, suggesting distinct bioactivity profiles.
Biological Activity
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and implications for therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the azetidine moiety. Various methodologies have been employed to optimize yield and purity, such as using tert-butyl esters and specific coupling reactions. The detailed synthetic route can be summarized as follows:
- Formation of the Dioxopyrrolidine Intermediate : The precursor, 2,5-dioxopyrrolidin-1-ylmethyl, is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
- Coupling with Azetidine : The dioxopyrrolidine is then coupled with an azetidine derivative using standard peptide coupling techniques.
- Final Esterification : The final step involves esterification with tert-butyl 4-piperidinecarboxylic acid to yield the target compound.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses. Key findings include:
- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Anti-inflammatory Activity : Preliminary data indicate that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various experimental models. This suggests potential applications in treating inflammatory disorders.
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act on specific receptors in the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Neuroprotection : A recent study demonstrated that treatment with this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated a dose-dependent protective effect against neurotoxicity induced by glutamate .
- Anti-inflammatory Evaluation : Another study evaluated the compound's ability to modulate inflammatory responses in a murine model of arthritis. Results showed a marked reduction in swelling and pain scores compared to control groups, suggesting its potential as an anti-inflammatory agent .
- Cytokine Profiling : Cytokine assays revealed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in serum samples from treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
